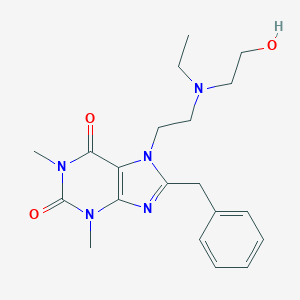
Bamifyllin
Übersicht
Beschreibung
Bamifyllin ist ein Medikament, das zur chemischen Klasse der Xanthine gehört. Es wirkt als selektiver Adenosin-A1-Rezeptor-Antagonist und wird hauptsächlich zur Behandlung von Asthma bronchiale und anderen Erkrankungen im Zusammenhang mit Bronchospasmus eingesetzt . Die chemische Formel von this compound lautet C20H27N5O3, und es hat eine molare Masse von 385,46008 g/mol .
Wissenschaftliche Forschungsanwendungen
Bamifyllin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung verwendet, um das Verhalten von Xanthinderivaten in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Rezeptorinteraktionen.
Medizin: Wird hauptsächlich zur Behandlung von Asthma bronchiale und Bronchospasmus eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als selektiver Antagonist des Adenosin-A1-Rezeptors wirkt . Das bedeutet, dass es an die Adenosin-A1-Rezeptoren bindet und diese blockiert, wodurch verhindert wird, dass Adenosin seine Wirkung entfaltet. Adenosin verursacht typischerweise Bronchokonstriktion und Entzündungen, daher hilft die Blockierung dieser Rezeptoren durch this compound, den Bronchospasmus zu lindern und den Luftstrom bei Asthma-Patienten zu verbessern .
Wirkmechanismus
Target of Action
Bamifylline primarily targets the A1 adenosine receptors . These receptors play a crucial role in various physiological processes, including the regulation of heart rate and sleep, and the modulation of neurotransmitter release in the central nervous system .
Mode of Action
As a selective A1 adenosine receptor antagonist , Bamifylline binds to these receptors and inhibits their activity . This interaction blocks the action of adenosine, a neurotransmitter that can induce bronchoconstriction. By antagonizing the A1 adenosine receptors, Bamifylline helps to relax the smooth muscles in the airways, thereby alleviating symptoms of bronchial asthma and bronchospasm .
Biochemical Pathways
By blocking these receptors, Bamifylline may potentially influence these pathways .
Result of Action
The primary result of Bamifylline’s action is the relaxation of the bronchial smooth muscles , which helps to alleviate the symptoms of conditions like bronchial asthma and bronchospasm . By blocking the A1 adenosine receptors, Bamifylline prevents bronchoconstriction, improving airflow and reducing respiratory distress .
Biochemische Analyse
Biochemical Properties
Bamifylline, as an adenosine A1 receptor antagonist, interacts with adenosine receptors in the body . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The interaction between Bamifylline and these receptors is antagonistic, meaning that Bamifylline binds to these receptors but does not activate them, thereby blocking the actions of adenosine .
Cellular Effects
Bamifylline’s primary cellular effect is its ability to block the action of adenosine on its receptor . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of bronchial asthma, Bamifylline can help relax bronchial smooth muscle cells, inhibit bronchoconstriction, and reduce inflammation .
Molecular Mechanism
The molecular mechanism of Bamifylline involves its antagonistic action on the adenosine A1 receptor . By binding to this receptor, Bamifylline prevents adenosine from exerting its effects, which include bronchoconstriction and inflammatory responses . This mechanism of action is crucial for Bamifylline’s therapeutic use in conditions like bronchial asthma .
Metabolic Pathways
As a xanthine derivative, it is likely that Bamifylline undergoes metabolism in the liver, similar to other xanthine drugs .
Subcellular Localization
Given its mechanism of action as an adenosine receptor antagonist, it is likely that Bamifylline localizes to the cell membrane where adenosine receptors are predominantly found .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bamifyllinhydrochlorid beinhaltet die Reaktion von 8-Benzyltheophyllin (8-Benzyl-1,3-dimethyl-7H-purin-2,6-dion) mit 2-(Ethylamino)ethanol und 1,2-Dichlorethan in Gegenwart von wasserfreiem Natriumcarbonat (Na2CO3) in einem unpolaren organischen Lösungsmittel wie Dioxan oder Xylol . Das Reaktionsgemisch wird dann mit einem organischen Lösungsmittel und Wasser extrahiert, gefolgt von der Zugabe von Salzsäure, um kristallines Bamifyllinhydrochlorid zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Bamifyllinhydrochlorid folgt einem ähnlichen Syntheseweg, ist jedoch für hohe Ausbeute und Reinheit innerhalb kurzer Reaktionszeiten optimiert. Dies beinhaltet die Minimierung von Reaktionsschritten und die Verwendung spezifischer Reaktionsbedingungen, um sicherzustellen, dass das Verfahren für die Massenproduktion geeignet ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bamifyllin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Verschiedene Reagenzien, einschließlich Halogene und Alkylierungsmittel, werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation hydroxylierte Derivate ergeben, während Reduktion desoxygenierte Verbindungen erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Theophyllin: Ein weiteres Xanthinderivat, das zur Behandlung von Atemwegserkrankungen eingesetzt wird.
Koffein: Ein bekanntes Stimulans, das ebenfalls zur Klasse der Xanthine gehört und ähnliche pharmakologische Wirkungen hat.
Einzigartigkeit
Bamifyllin ist einzigartig in seiner selektiven Antagonisierung des Adenosin-A1-Rezeptors, was es von anderen Xanthinderivaten wie Theophyllin und Koffein unterscheidet, die eine breitere Rezeptoraktivität aufweisen . Diese Selektivität macht this compound besonders effektiv bei der gezielten Behandlung von Bronchospasmus, ohne so viele Nebenwirkungen zu verursachen wie andere Xanthine.
Eigenschaften
IUPAC Name |
8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2/h5-9,26H,4,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUYEFBRTFASAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20684-06-4 (mono-hydrochloride), 3736-86-5 (unspecified HCl) | |
| Record name | Bamifylline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022642 | |
| Record name | Bamifylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2016-63-9 | |
| Record name | Bamifylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bamifylline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bamifylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bamifylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAMIFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTY15D026H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bamifylline, like other methylxanthines such as theophylline and caffeine, acts as a competitive inhibitor of cyclic nucleotide phosphodiesterase V (PDE V). []
A: While bamifylline inhibits PDE V, it does so less potently than other xanthines. [] Its bronchodilatory effects are likely linked to a complex interplay of mechanisms, including potential anti-inflammatory actions, phosphoinositide 3-kinase inhibition, adenosine receptor antagonism, and modulation of histone deacetylases. []
A: Unlike theophylline and enprofylline, which show cardiostimulant effects, bamifylline lacks such properties and may even reduce heart rate and contractility in some models. [] This suggests a distinct mechanism influencing calcium movement across cardiac membranes. []
ANone: The molecular formula of bamifylline is C16H17N5O2, and its molecular weight is 311.34 g/mol.
ANone: The provided research papers primarily focus on bamifylline's pharmacological properties and analytical methods for its detection and quantification. Information regarding material compatibility and stability under various conditions is not extensively covered.
ANone: Bamifylline is primarily known for its pharmacological activity as a bronchodilator. The provided research papers do not indicate any inherent catalytic properties associated with this compound.
A: Yes, computational approaches like E-pharmacophore modeling and molecular docking have been used to assess bamifylline's potential as a SARS-CoV-2 main protease inhibitor. [, ] These studies suggest a strong binding affinity to the enzyme active site. [, ]
ANone: The research papers provided do not delve into specific SAR studies exploring the impact of structural modifications on bamifylline's activity, potency, or selectivity.
A: While specific stability data is limited in the provided research, bamifylline is formulated into oral tablets and suppositories for clinical use. [, ] Research highlights challenges in achieving consistent bioavailability due to variable absorption. []
ANone: The provided research papers primarily focus on bamifylline's pharmacological properties, analytical techniques, and a few case reports. Information regarding specific SHE regulations and compliance is not discussed.
A: Bamifylline is rapidly and extensively metabolized, primarily in the liver and kidneys, into various metabolites, including AC-119, which also exhibits pharmacological activity. [, , , ] It is excreted through urine and bile. [] Oral administration leads to variable bioavailability and significant interindividual variability in plasma levels. []
A: No evidence of bamifylline accumulation in the blood has been found after repeated doses as high as 900 mg administered every eight hours. []
A: The half-life of bamifylline in plasma ranges from 1.5 to 2 hours, considerably shorter than theophylline's half-life, which exceeds four hours. []
A: Clinical studies indicate bamifylline improves lung function, reduces symptoms like cough and dyspnea, and enhances exercise capacity in patients with chronic obstructive pulmonary disease (COPD). [, , ] It shows protective and curative effects against bronchospasm induced by allergens, comparable to theophylline. []
A: Case reports suggest bamifylline can improve symptoms and lung function in individuals with severe asthma who experience difficulties with oral theophylline treatment. [, ]
ANone: The research provided does not delve into specific resistance mechanisms related to bamifylline.
A: While generally considered safe, bamifylline may cause adverse effects such as gastric intolerance and skin reactions. [, , ] A fatal case of bamifylline intoxication has been reported. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



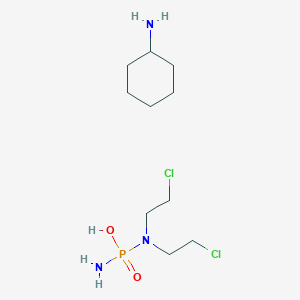
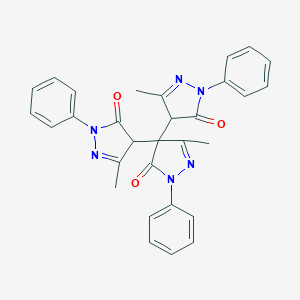
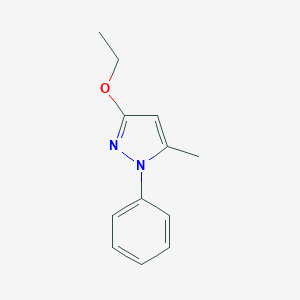

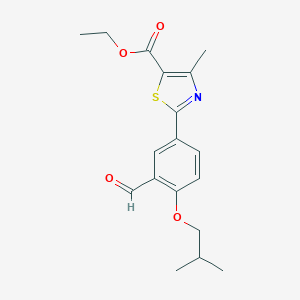
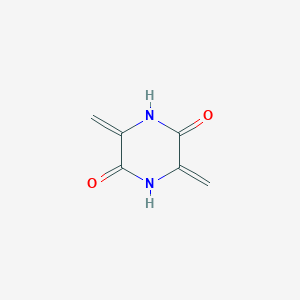
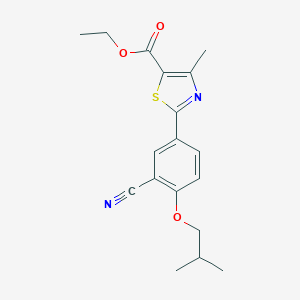
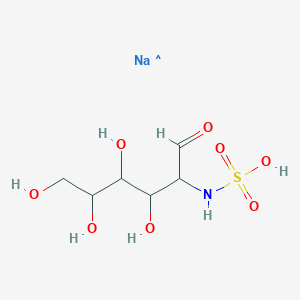
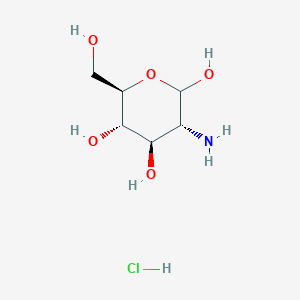

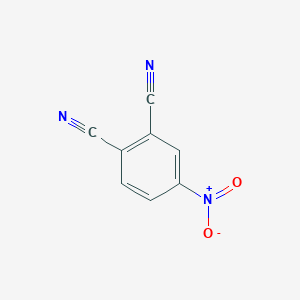
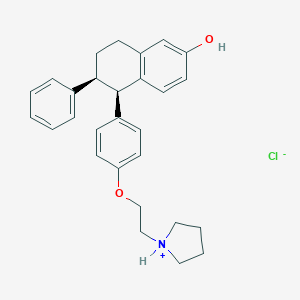
![3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid](/img/structure/B195382.png)
